

3-Oxocyclohexanecarboxylic acid CAS number and physical constants

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Compound of Interest

Compound Name: 3-Oxocyclohexanecarboxylic acid

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Technical Guide: 3-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Oxocyclohexanecarboxylic acid**, a valuable building block in organic synthesis. This document covers its chemical identity, physical properties, detailed experimental protocols for its synthesis and purification, and expected analytical data.

Chemical Identity and Physical Constants

3-Oxocyclohexanecarboxylic acid is a cyclic keto-acid. It is commonly available as a racemic mixture. The chiral enantiomers, (1S)-3-oxocyclohexane-1-carboxylic acid and (1R)-3-oxocyclohexane-1-carboxylic acid, are also recognized.

CAS Numbers:

| Compound | CAS Number |
|---|---------------|
| 3-Oxocyclohexanecarboxylic acid (racemic) | 16205-98-4[1] |
| (1S)-3-oxocyclohexane-1-carboxylic acid | 21531-46-4 |
| (1R)-3-Oxocyclohexane-1-carboxylic acid | 21531-43-1[2] |

Physical and Chemical Properties:

Experimental data for the physical constants of **3-Oxocyclohexanecarboxylic acid** are not readily available in the cited literature. The following table summarizes computed data and key chemical properties.

| Property | Value | Source |
|-------------------------|---|--------|
| Molecular Formula | C ₇ H ₁₀ O ₃ | [3] |
| Molecular Weight | 142.15 g/mol | [2][3] |
| IUPAC Name | 3-oxocyclohexane-1-carboxylic acid | |
| Synonyms | 3-Ketocyclohexanecarboxylic acid | [1] |
| XLogP3 (Computed) | -0.1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |

Experimental Protocols

Synthesis of 3-Oxocyclohexanecarboxylic Acid

The synthesis of **3-Oxocyclohexanecarboxylic acid** can be achieved through the oxidation of 3-hydroxycyclohexane-1-carboxylic acid using a Jones reagent.[1] The precursor, 3-hydroxycyclohexane-1-carboxylic acid, can be synthesized via the hydrogenation of m-hydroxybenzoic acid.

Step 1: Synthesis of 3-hydroxycyclohexane-1-carboxylic acid

- In a high-pressure autoclave, combine m-hydroxybenzoic acid (e.g., 30 g, 217.20 mmol), Raney Nickel (e.g., 5 g), sodium hydroxide (e.g., 6.4 g, 160.00 mmol), and water (500 mL).
- Pressurize the autoclave with hydrogen gas to 60 atm.

- Heat the reaction mixture to 150 °C and stir overnight.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Remove the solid catalyst by filtration.
- Neutralize the filtrate with 12 M hydrochloric acid.
- Extract the aqueous solution with tetrahydrofuran (6 x 100 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.

Step 2: Oxidation to **3-Oxocyclohexanecarboxylic acid**[\[1\]](#)

- Preparation of Jones Reagent: In an ice/water bath, prepare the Jones reagent by mixing sulfuric acid (30 mL), chromium trioxide (CrO₃, 8.1 g), and water (30 mL).[\[1\]](#)
- Dissolve the crude 3-hydroxycyclohexane-1-carboxylic acid (e.g., 11 g, 76.3 mmol) in acetone (150 mL) in a flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath to 0 °C.[\[1\]](#)
- Slowly add the prepared Jones reagent dropwise to the acetone solution over a period of 30 minutes, maintaining the temperature at 0 °C.[\[1\]](#)
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[\[1\]](#)
- Upon completion of the reaction, remove the solid impurities by filtration.[\[1\]](#)
- Extract the filtrate with dichloromethane (3 x 100 mL).[\[1\]](#)
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude **3-Oxocyclohexanecarboxylic acid**.

Purification by Recrystallization

Crude **3-Oxocyclohexanecarboxylic acid** can be purified by recrystallization. The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures and insoluble at low temperatures is ideal. For carboxylic acids, common recrystallization solvents include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

General Recrystallization Protocol:

- Place the crude **3-Oxocyclohexanecarboxylic acid** in an Erlenmeyer flask.
- In a separate beaker, heat a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to its boiling point.
- Add the minimum amount of the hot solvent to the crude product until it completely dissolves.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.
- Allow the solution to cool slowly to room temperature.
- For optimal crystal formation, the flask can be placed in an ice bath.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Data

Infrared (IR) Spectroscopy

The IR spectrum of **3-Oxocyclohexanecarboxylic acid** is expected to show the following characteristic absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the region of 3300-2500 cm^{-1} .^[4]
- C-H Stretch (Alkyl): Sharp peaks between 2950 and 2850 cm^{-1} .^[5]

- C=O Stretch (Ketone): A strong, sharp peak around 1715 cm^{-1} .^[6]
- C=O Stretch (Carboxylic Acid): A strong, sharp peak between $1760\text{-}1690\text{ cm}^{-1}$.^[4] It is likely this will overlap with the ketone stretch.
- C-O Stretch (Carboxylic Acid): A medium to strong absorption in the $1320\text{-}1210\text{ cm}^{-1}$ region.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

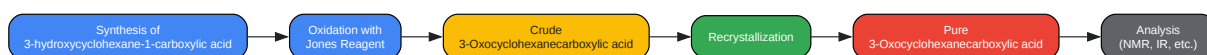
- -COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm. The exact chemical shift is dependent on concentration and solvent.
- Alkyl Protons (-CH₂- and -CH-): A series of multiplets are expected in the upfield region, generally between 1.5-3.0 ppm. The protons alpha to the carbonyl groups will be the most deshielded.

¹³C NMR:

- Carbonyl Carbon (Ketone): A signal is expected in the range of 190-210 ppm.^[7]
- Carbonyl Carbon (Carboxylic Acid): A signal is expected between 165-185 ppm.^[6]
- Alkyl Carbons: Signals for the sp³ hybridized carbons of the cyclohexane ring are expected in the range of 20-50 ppm.^[7]

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of **3-Oxocyclohexanecarboxylic acid**.



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Caption: Synthesis, Purification, and Analysis Workflow.

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